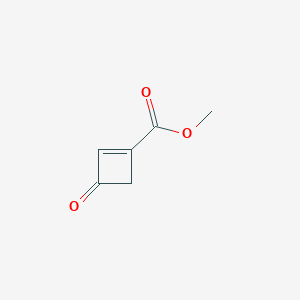
Methyl 3-oxocyclobut-1-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxocyclobut-1-ene-1-carboxylate is an organic compound with the molecular formula C6H6O3 and a molecular weight of 126.1
Méthodes De Préparation
The synthesis of Methyl 3-oxocyclobut-1-ene-1-carboxylate can be achieved through several methods. One common approach involves the oxidative esterification of ethylene glycol in methanol using Au/ZnO catalysts . This method is effective and promising, with the development of efficient catalysts being crucial for the process. The Au/ZnO-DP catalyst, in particular, has shown superior performance, achieving a high conversion rate and selectivity .
Analyse Des Réactions Chimiques
Methyl 3-oxocyclobut-1-ene-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling is one notable reaction, which is widely applied in carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for various applications. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 3-oxocyclobut-1-ene-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. . The compound’s unique structure makes it valuable for studying various biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of Methyl 3-oxocyclobut-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to participate in various biochemical reactions due to its reactive functional groups. Further research is needed to fully elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Methyl 3-oxocyclobut-1-ene-1-carboxylate can be compared with similar compounds such as Methyl cyclobut-1-ene-1-carboxylate . While both compounds share a similar core structure, this compound has an additional oxo group, which imparts different chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where its distinct reactivity is advantageous.
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes. Continued research into its properties and applications will further enhance our understanding and utilization of this compound.
Propriétés
Formule moléculaire |
C6H6O3 |
|---|---|
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
methyl 3-oxocyclobutene-1-carboxylate |
InChI |
InChI=1S/C6H6O3/c1-9-6(8)4-2-5(7)3-4/h2H,3H2,1H3 |
Clé InChI |
BDUZBGDDQIZZIC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


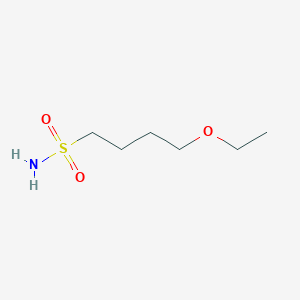
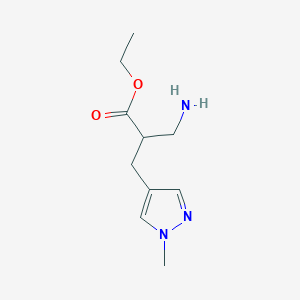
![methyl5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylatedihydrochloride](/img/structure/B13518169.png)
![1-Oxa-4-azaspiro[5.5]undecan-9-amine](/img/structure/B13518171.png)
![1-(2,2-Difluoropropyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13518177.png)
![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide](/img/structure/B13518182.png)
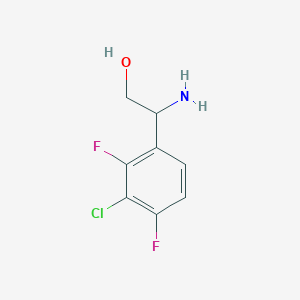
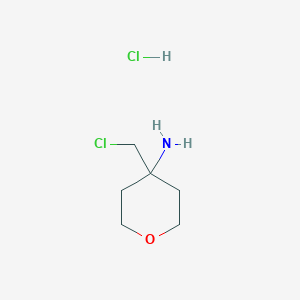
![Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B13518208.png)
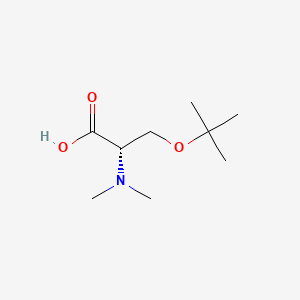
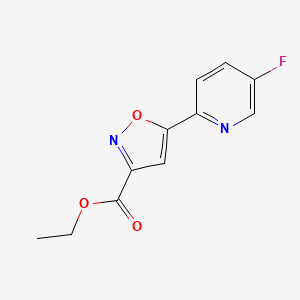
![1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine](/img/structure/B13518229.png)
![3-[(3-Bromophenyl)methylidene]azetidine hydrochloride](/img/structure/B13518230.png)
![Methyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13518234.png)
